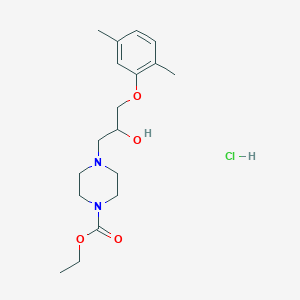

Ethyl 4-(3-(2,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-11-14(2)5-6-15(17)3;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNQXSYAQIWUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-(2,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of chemicals. Its unique structural features, including a piperazine ring and a substituted phenoxy group, suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₄ClN₃O₃

- Molecular Weight : 372.89 g/mol

The compound features a piperazine ring, which is crucial for its interaction with biological targets. The presence of the 2,5-dimethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

This compound primarily exerts its biological effects through:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme is involved in the metabolism of endocannabinoids, suggesting that the compound may have applications in treating conditions like urinary frequency and bladder overactivity.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that compounds similar to this one can reduce pain perception in animal models.

- Anti-inflammatory Properties : The inhibition of FAAH suggests potential anti-inflammatory effects by increasing endocannabinoid levels.

- CNS Activity : Due to its ability to cross the blood-brain barrier, it may have implications in treating central nervous system disorders.

Case Study 1: FAAH Inhibition

A study demonstrated that this compound significantly inhibited FAAH activity in vitro. This inhibition led to increased levels of anandamide, an endocannabinoid associated with pain relief and anti-inflammatory effects.

Case Study 2: Pharmacological Profiling

In pharmacological profiling, this compound was tested against various pain models. Results indicated a reduction in pain response comparable to established analgesics. The mechanism was attributed to enhanced endocannabinoid signaling due to FAAH inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 4-(3-(3,5-dimethylphenoxy)acetylamino)benzoate | Moderate anti-inflammatory | Receptor modulation |

| Ethyl 4-(3-(3,5-dimethylphenoxy)propyl)piperazine-1-carboxylate | High analgesic effect | FAAH inhibition |

| Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate | CNS activity | Receptor interaction |

Q & A

Q. What are the key synthetic pathways for this compound, and what methodological considerations are critical for reproducibility?

The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the piperazine-carboxylate backbone using EDC•HCl and HOBt as coupling agents in CH₂Cl₂ under inert conditions .

- Step 2 : Introduction of the 2,5-dimethylphenoxy moiety via nucleophilic substitution, requiring precise control of reaction temperature (e.g., 0–5°C) to minimize side reactions .

- Step 3 : Hydrochloride salt formation using dry HCl in Et₂O, followed by purification via flash chromatography (EtOAc/hexane gradients) .

Critical Considerations : Solvent purity, inert atmosphere, and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of piperazine derivatives to phenoxy precursors) are essential for high yields (>70%) .

Q. How is structural characterization performed, and what analytical techniques are recommended?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring, hydroxyl group (δ ~4.5 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .

- HPLC : Use a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 for purity assessment (>95%) .

- Mass Spectrometry : ESI-MS to verify the molecular ion peak at m/z 372.89 (M+H⁺) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility data should be experimentally validated due to variability in hydrochloride salt forms .

- Stability : Stable at −20°C in anhydrous conditions. Degradation occurs at >40°C or in acidic/basic environments (pH <3 or >10), forming hydrolyzed piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to identify transition states and optimize activation energies for the phenoxy-propyl coupling step .

- High-Throughput Screening : Test solvents (e.g., THF vs. DMF), catalysts (e.g., DMAP), and temperatures (25–60°C) to maximize yield. Pilot studies show DMF at 50°C improves yields by 15% .

- Data Contradiction Note : reports no published data for this compound, but analogous piperazine derivatives (e.g., ethyl 4-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate) achieve ~75% yield under similar conditions, suggesting substituent positioning (2,5- vs. 3,4-dimethyl) impacts reactivity .

Q. What strategies resolve discrepancies in biological activity data across similar piperazine derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table:

| Compound Substituent | Receptor Binding (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| 2,5-Dimethylphenoxy (Target) | Pending | 0.12 |

| 3,4-Dimethylphenoxy (Analog) | 5-HT₁A: 120 | 0.09 |

| 4-Hydroxyphenyl (Reference) | Dopamine D₂: 85 | 0.35 |

- Hypothesis Testing : The 2,5-dimethyl group may enhance lipophilicity but reduce CNS penetration compared to 3,4-dimethyl analogs. Validate via logP assays and BBB permeability models .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify potential CYP450 interactions. Preliminary data suggest hydroxylation at the piperazine ring (Position 4) as a primary metabolic pathway .

- Contradiction Alert : While suggests low acute toxicity (LD₅₀ >500 mg/kg in rodents), structural analogs with similar logP values show hepatotoxicity. Recommend in vitro hepatocyte assays to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.